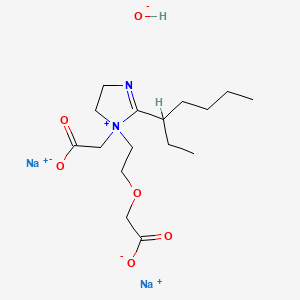
Disodium 1-(2-(carboxymethoxy)ethyl)-1-(carboxymethyl)-2-(1-ethylpentyl)-4,5-dihydro-1H-imidazolium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Hidróxido de disodio 1-(2-(carboximetoxietil))-1-(carboximetil)-2-(1-etilpentil)-4,5-dihidro-1H-imidazolio es un complejo compuesto orgánico con aplicaciones potenciales en varios campos. Este compuesto presenta un núcleo de imidazolio único, que a menudo se asocia con líquidos iónicos y otras aplicaciones químicas especializadas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Hidróxido de disodio 1-(2-(carboximetoxietil))-1-(carboximetil)-2-(1-etilpentil)-4,5-dihidro-1H-imidazolio generalmente implica reacciones orgánicas de varios pasos
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El Hidróxido de disodio 1-(2-(carboximetoxietil))-1-(carboximetil)-2-(1-etilpentil)-4,5-dihidro-1H-imidazolio puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, juegan un papel crucial en la determinación del resultado de estas reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Utilizado como reactivo o catalizador en la síntesis orgánica.
Medicina: Investigado por sus posibles propiedades terapéuticas o como agente de administración de fármacos.
Industria: Utilizado en la producción de materiales especializados o como aditivo en procesos industriales.
Mecanismo De Acción
El mecanismo de acción del Hidróxido de disodio 1-(2-(carboximetoxietil))-1-(carboximetil)-2-(1-etilpentil)-4,5-dihidro-1H-imidazolio implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras biomoléculas. Los efectos del compuesto están mediados por vías que involucran la unión a estos objetivos y la modulación de su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- Cloruro de disodio 1-(2-(carboximetoxietil))-1-(carboximetil)-2-(1-etilpentil)-4,5-dihidro-1H-imidazolio
- Bromuro de disodio 1-(2-(carboximetoxietil))-1-(carboximetil)-2-(1-etilpentil)-4,5-dihidro-1H-imidazolio
Unicidad
El Hidróxido de disodio 1-(2-(carboximetoxietil))-1-(carboximetil)-2-(1-etilpentil)-4,5-dihidro-1H-imidazolio es único debido a sus grupos funcionales específicos y la presencia de la sal de disodio. Esta singularidad puede conferir propiedades específicas, como solubilidad, reactividad y actividad biológica, que lo distinguen de compuestos similares.
Propiedades
Número CAS |
94158-77-7 |
|---|---|
Fórmula molecular |
C16H28N2Na2O6 |
Peso molecular |
390.38 g/mol |
Nombre IUPAC |
disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptan-3-yl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C16H28N2O5.2Na.H2O/c1-3-5-6-13(4-2)16-17-7-8-18(16,11-14(19)20)9-10-23-12-15(21)22;;;/h13H,3-12H2,1-2H3,(H-,19,20,21,22);;;1H2/q;2*+1;/p-2 |
Clave InChI |
YEILAPRIDAKPAE-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)C1=NCC[N+]1(CCOCC(=O)[O-])CC(=O)[O-].[OH-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



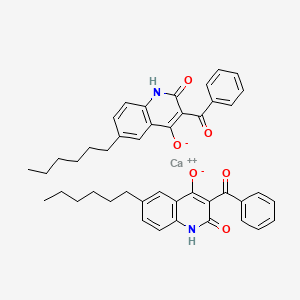
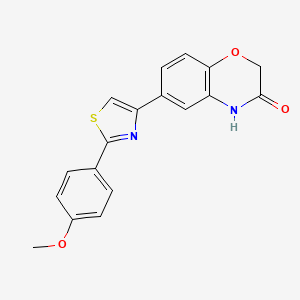

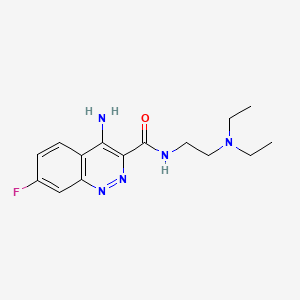
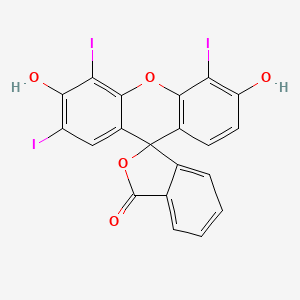

![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)


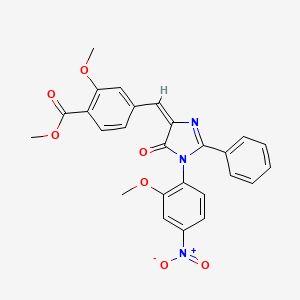


![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)
